molecular formula C18H37NO B1202001 2,6-Dimethyl-4-dodecylmorpholine, cis- CAS No. 106788-55-0

2,6-Dimethyl-4-dodecylmorpholine, cis-

Cat. No.: B1202001
CAS No.: 106788-55-0
M. Wt: 283.5 g/mol
InChI Key: SBUKOHLFHYSZNG-HDICACEKSA-N
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Description

2,6-Dimethyl-4-dodecylmorpholine, cis- is a chiral morpholine derivative characterized by the presence of a dodecyl group at the 4-position and two methyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-dodecylmorpholine, cis- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and 2,6-dimethylmorpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-4-dodecylmorpholine, cis- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-dodecylmorpholine, cis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,6-Dimethyl-4-dodecylmorpholine, cis- is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, 2,6-Dimethyl-4-dodecylmorpholine, cis- is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets and pathways makes it a promising compound for pharmaceutical research.

Industry

In the industrial sector, this compound is used as an additive in lubricants, surfactants, and other specialty chemicals. Its unique properties enhance the performance and stability of these products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-dodecylmorpholine, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2r,6s)-2,6-Dimethylmorpholine: A structurally similar compound lacking the dodecyl group.

    (2r,6s)-4-Dodecylmorpholine: Similar but without the methyl groups at the 2- and 6-positions.

    (2r,6s)-4-Dodecyl-2,6-dimethylpiperidine: A piperidine analog with similar substituents.

Uniqueness

2,6-Dimethyl-4-dodecylmorpholine, cis- is unique due to the combination of its chiral centers and the presence of both dodecyl and dimethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

106788-55-0

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(2S,6R)-4-dodecyl-2,6-dimethylmorpholine

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3/t17-,18+

InChI Key

SBUKOHLFHYSZNG-HDICACEKSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C

SMILES

CCCCCCCCCCCCN1CC(OC(C1)C)C

Canonical SMILES

CCCCCCCCCCCCN1CC(OC(C1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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